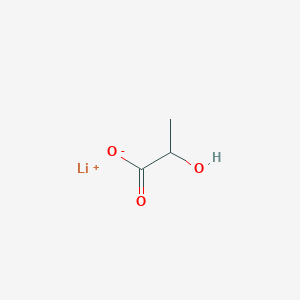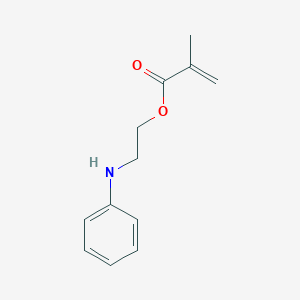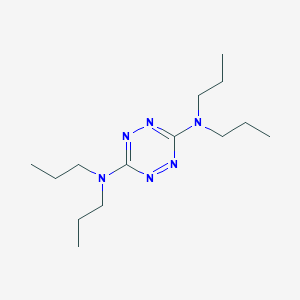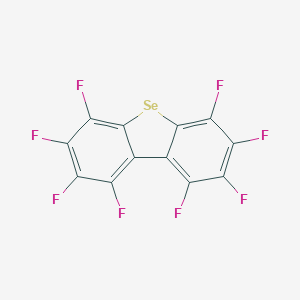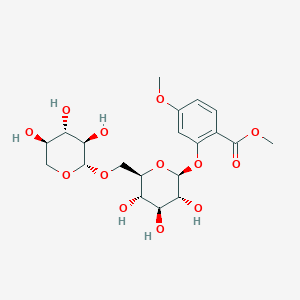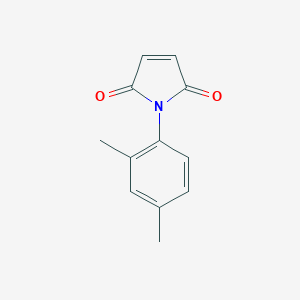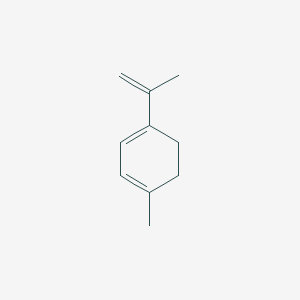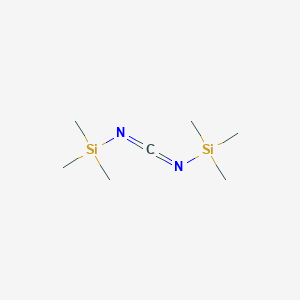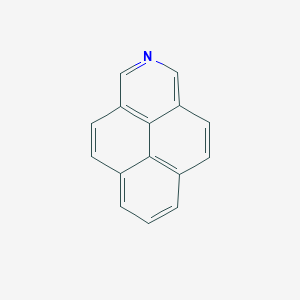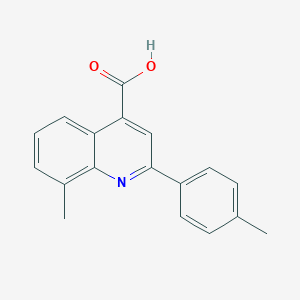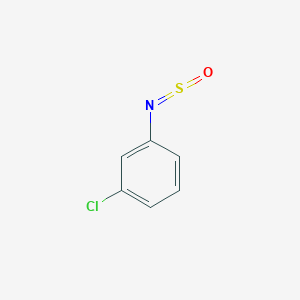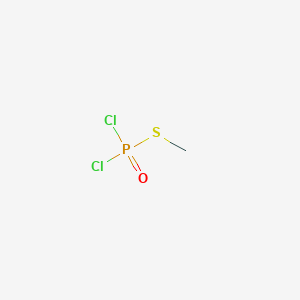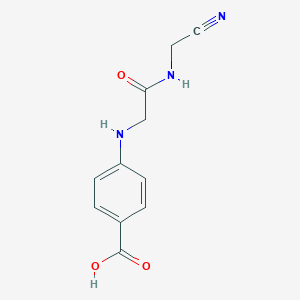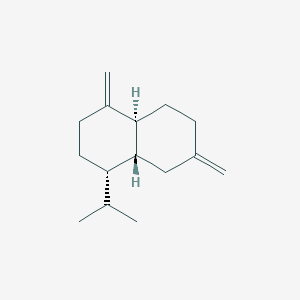
epsilon-Bulgarene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon-Bulgarene is a natural compound found in the essential oil of the Bulgarian lavender plant. It has been the subject of scientific research due to its potential therapeutic properties.
科学的研究の応用
Epsilon-Polylysine and Its Applications : Epsilon-polylysine (epsilon-PL) is a naturally occurring biomaterial known for its water solubility, biodegradability, edibility, and non-toxicity. It has a range of potential applications in fields such as food preservation, emulsifying agents, dietary supplements, biodegradable fibers, highly absorbent hydrogels, drug carriers, anticancer agent enhancers, and biochip coatings. Its uses span across food, medicine, agriculture, and electronics (Shih, Shen, & Van, 2006).
Epsilon-Near-Zero (ENZ) Photonics : Epsilon-near-zero photonics involves studying light-matter interactions in structures with near-zero permittivity. This field has shown promise for developing high-performance integrated photonic chips. ENZ photonics is expected to lead to significant advancements in integrated photonic devices and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
Epsilon Metal in Nuclear Waste Management : Epsilon metal, an alloy containing Mo, Pd, Rh, Ru, and Tc, is being developed as a waste form for immobilizing the undissolved solids and noble metals from the aqueous reprocessing of commercial used nuclear fuel. Its development focuses on increased durability and the ability to fabricate without additives, which makes it a significant advancement in nuclear waste management (Crum, Strachan, Rohatgi, & Zumhoff, 2013).
Biomedical Research and Apolipoprotein E : Apolipoprotein E (apo-E) genotyping, particularly the epsilon 4 allele, is studied for its role in susceptibility to heavy metal neurotoxicity and neurodegenerative conditions like Alzheimer's disease. This research is vital for understanding the genetic risk factors associated with such conditions (Godfrey, Wojcik, & Krone, 2003).
特性
CAS番号 |
15890-31-0 |
|---|---|
製品名 |
epsilon-Bulgarene |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1 |
InChIキー |
NOLWRMQDWRAODO-RRFJBIMHSA-N |
異性体SMILES |
CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
正規SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



